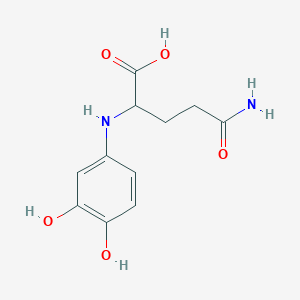
5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-amino-2-(3,4-dihidroxianilino)-5-oxopentanoico es un compuesto orgánico que presenta tanto grupos funcionales amino como ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-amino-2-(3,4-dihidroxianilino)-5-oxopentanoico típicamente implica la reacción de 3,4-dihidroxianilina con un precursor adecuado que contiene la porción de ácido 5-oxopentanoico. Las condiciones de reacción a menudo incluyen el uso de un catalizador y un ambiente controlado para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-amino-2-(3,4-dihidroxianilino)-5-oxopentanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y pH controlados para garantizar que las transformaciones deseadas ocurran de manera eficiente .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El ácido 5-amino-2-(3,4-dihidroxianilino)-5-oxopentanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible papel en los sistemas biológicos y sus interacciones con enzimas y otras biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antioxidante y antibacteriana.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-amino-2-(3,4-dihidroxianilino)-5-oxopentanoico implica su interacción con varios objetivos moleculares y vías. Los grupos amino e hidroxilo del compuesto le permiten formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas, potencialmente modulando su actividad. Estas interacciones pueden conducir a varios efectos biológicos, como la actividad antioxidante y la inhibición enzimática .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros aminoácidos y derivados con grupos funcionales similares, como:
- 3,4-Dihidroxifenilalanina (DOPA)
- 5-Hidroxitriptófano (5-HTP)
- N-Acetilcisteína (NAC)
Unicidad
Lo que diferencia al ácido 5-amino-2-(3,4-dihidroxianilino)-5-oxopentanoico de estos compuestos similares es su combinación única de grupos funcionales y su disposición estructural específica. Esta singularidad puede conducir a una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H14N2O5 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18) |
Clave InChI |
SGMDQKBASJSDDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B12296355.png)
![2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B12296359.png)

![imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-c]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-lambda6-sulfane](/img/structure/B12296368.png)
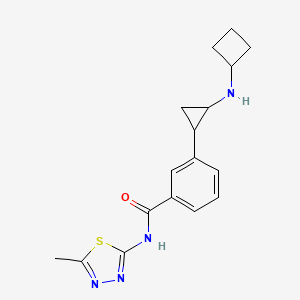
![N-[1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12296396.png)
![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)
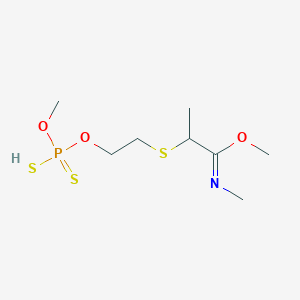
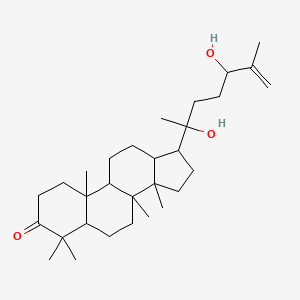
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)
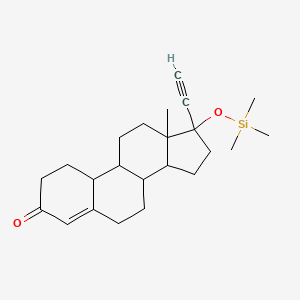
![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
